Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
Description
This compound belongs to the spiro-isoquinoline family, characterized by a fused bicyclic structure where a cyclopentane ring is connected via a spiro carbon to a dihydroisoquinoline moiety. Key structural features include:
- Spiro junction: Cyclopentane fused at the 1-position to the 4'-position of the isoquinoline ring.
- Substituents: A cis-configured hydroxyl group at position 3, a methoxy group at position 6', and a methyl group at position 2'.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(1'R,4R)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol |
InChI |
InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15+/m1/s1 |
InChI Key |
WQPABJNOOXVNSE-DOMZBBRYSA-N |
Isomeric SMILES |
CN1CC2=C(C=C(C=C2)OC)[C@@]3(C1)CC[C@H](C3)O |
Canonical SMILES |
CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a methoxy-substituted cyclopentanone with a methyl-substituted isoquinoline derivative can yield the desired spiro compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The isoquinoline moiety can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the isoquinoline moiety can produce a tetrahydroisoquinoline derivative.
Scientific Research Applications
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive isoquinoline alkaloids.
Mechanism of Action
The mechanism of action of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol involves its interaction with specific molecular targets. The methoxy and methyl groups, along with the spiro linkage, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size Variations
Analysis :
- Cyclopropane vs. Cyclopentane : Cyclopropane’s smaller ring introduces significant ring strain, increasing reactivity but reducing stability compared to cyclopentane. Cyclopentane derivatives generally exhibit better pharmacokinetic profiles due to lower strain and enhanced conformational flexibility .
Functional Group Variations
Analysis :
- Methoxy vs. Hydroxyl : Methoxy groups enhance lipophilicity and metabolic stability, whereas hydroxyl groups improve water solubility and hydrogen-bonding capacity. The target compound’s 3-OH group may confer superior solubility compared to methoxy-only analogs .
- Carboxamide vs. Methyl : Carboxamide derivatives (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier, unlike methyl substituents, which primarily influence steric effects .
Data Tables
Table 1: Physicochemical Properties of Selected Spiro-Isoquinolines
*Predicted using fragment-based methods.
Biological Activity
Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, receptor interactions, and other pharmacological properties.
Chemical Structure
The compound can be represented as follows:
It features a spirocyclic structure that is characteristic of many biologically active compounds, potentially influencing its interaction with biological targets.
Cytotoxicity
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 6.49 |
| PC-3 | 13.42 |
These findings suggest that the compound may have potential as a chemotherapeutic agent, particularly in hematological malignancies and prostate cancer.
The proposed mechanism involves the interaction with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation. Recent studies have highlighted the role of sigma receptor ligands in mediating cytotoxic effects in cancer cells .
Study 1: Cytotoxic Activity Against Cancer Cells
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several spirocyclic compounds, including this compound. The study found that this compound induced apoptosis in HL-60 cells through the activation of caspase pathways, leading to cell death .
Study 2: Sigma Receptor Interaction
Another investigation focused on the interactions between sigma receptors and various ligands, including the spiro compound. The results indicated that this compound binds selectively to sigma receptors, promoting cytotoxicity in tumor cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary tests have suggested that this compound may exhibit antimicrobial activity against certain Gram-positive bacteria. Further research is needed to quantify this effect and understand its implications for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
